molecular formula C13H9ClO2 B6380715 2-Chloro-5-(3-formylphenyl)phenol, 95% CAS No. 1261979-70-7

2-Chloro-5-(3-formylphenyl)phenol, 95%

Cat. No.: B6380715
CAS No.: 1261979-70-7
M. Wt: 232.66 g/mol
InChI Key: GIZOHCIULZXAHQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-formylphenyl)phenol (CAS: 1261905-64-9) is a halogenated phenolic compound with a molecular formula of C₁₃H₈ClNO₃ and a molar mass of 261.66 g/mol . It features a phenol core substituted with a chlorine atom at the 2-position and a 3-formylphenyl group at the 5-position. The formyl (–CHO) group on the phenyl ring enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or coordinating metal complexes . The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, a method widely used for aryl-aryl bond formation . Its purity (95%) indicates minor impurities, which may include unreacted starting materials or byproducts from the coupling process.

Properties

IUPAC Name

3-(4-chloro-3-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZOHCIULZXAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685856
Record name 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-70-7
Record name 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-Chloro-5-(3-formylphenyl)phenol, we compare it with structurally and functionally related compounds (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Key Properties/Applications Reference
2-Chloro-5-(3-formylphenyl)phenol C₁₃H₈ClNO₃ 261.66 –Cl, –C₆H₄(CHO) 95% Precursor for Schiff bases, metal ligands
2-Chloro-5-(trifluoromethyl)phenol C₇H₄ClF₃O 196.55 –Cl, –CF₃ 96-98% High acidity; agrochemical intermediate
2-Chloro-5-(pyrimidin-5-yl)phenol C₁₀H₇ClN₂O 206.63 –Cl, –C₅H₃N₂ 95% Antimicrobial/anticancer research
2-Cyano-5-(3-formylphenyl)phenol C₁₄H₈ClNO₂ 223.23 –CN, –C₆H₄(CHO) 95% Reactive nitrile for polymer synthesis
2-Chloro-5-(piperidin-1-ylmethyl)phenol C₁₂H₁₆ClNO 225.71 –Cl, –CH₂-piperidine ≥95% CNS drug candidate (enhanced solubility)

Structural and Electronic Differences

  • Electron-Withdrawing Groups (EWGs): The –CF₃ group in 2-Chloro-5-(trifluoromethyl)phenol is a strong EWG, increasing acidity (pKa ~6-7) compared to the –CHO group in the target compound (pKa ~8-9) . The –CN group in 2-Cyano-5-(3-formylphenyl)phenol offers dual reactivity (nitrile and aldehyde), enabling applications in stepwise synthesis .
  • The piperidinylmethyl group in 2-Chloro-5-(piperidin-1-ylmethyl)phenol improves water solubility, critical for central nervous system (CNS) drug candidates .

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